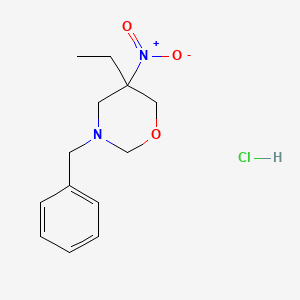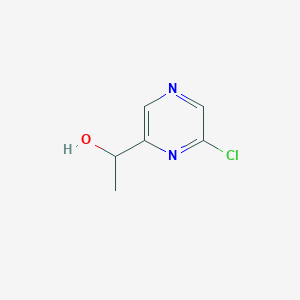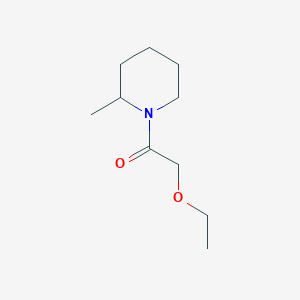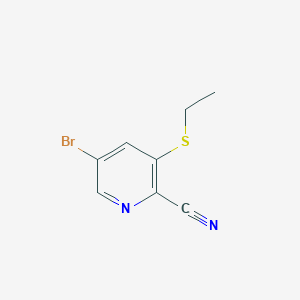
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is a chemical compound with a complex structure that includes a benzyl group, an ethyl group, and a nitro group attached to a tetrahydro-2H-1,3-oxazine ring
Vorbereitungsmethoden
The synthesis of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride typically involves multiple steps, including the formation of the oxazine ring and the introduction of the benzyl, ethyl, and nitro groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Analyse Chemischer Reaktionen
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the nitro group to an amine group.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can be compared with other similar compounds, such as:
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine: Lacks the hydrochloride group.
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine sulfate: Contains a sulfate group instead of hydrochloride.
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride:
Eigenschaften
CAS-Nummer |
32051-37-9 |
|---|---|
Molekularformel |
C13H19ClN2O3 |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
3-benzyl-5-ethyl-5-nitro-1,3-oxazinane;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-2-13(15(16)17)9-14(11-18-10-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
InChI-Schlüssel |
GAVDRFUBZXLUQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)


![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)


![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)



